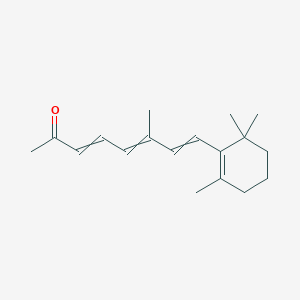
3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- is a chemical compound with the molecular formula C18H26O. . This compound is characterized by its conjugated triene system and a cyclohexenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be achieved through various synthetic routes. One common method involves the oxidative cleavage of β-carotene. The reaction conditions typically include the use of oxidizing agents such as potassium permanganate or ozone . Industrial production methods may involve large-scale oxidative processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often using reagents like sodium borohydride.
Common reagents and conditions for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a model compound to study conjugated systems and their reactivity.
Biology: The compound is studied for its potential biological activities, including antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Mechanism of Action
The mechanism of action of 3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- involves its interaction with molecular targets and pathways. The conjugated triene system allows the compound to participate in electron transfer reactions, which can lead to the formation of reactive oxygen species (ROS). These ROS can then interact with various cellular components, leading to potential biological effects .
Comparison with Similar Compounds
3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- can be compared with other similar compounds such as:
β-Carotene: A precursor to the compound, β-carotene has a similar conjugated system but lacks the cyclohexenyl group.
Retinal: Another related compound, retinal, has a similar structure but with different functional groups.
Lutein: Lutein is another carotenoid with a similar conjugated system but different substituents.
The uniqueness of 3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBTNVRPIHJRBCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20276745 |
Source


|
| Record name | 3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1220-77-5 |
Source


|
| Record name | 3,5,7-Octatrien-2-one, 6-methyl-8-(2,6,6-trimethyl-1-cyclohexen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20276745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
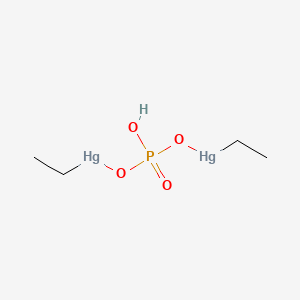
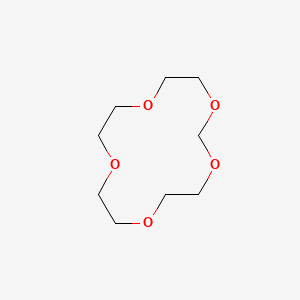
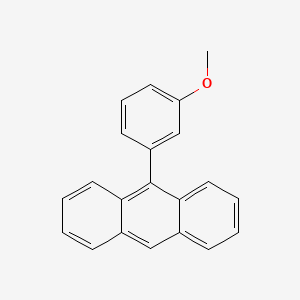
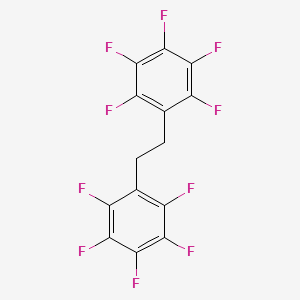
![(E)-(S)-4-[(S)-4-Methyl-2-((S)-3-methyl-2{(S)-2-[(5-methyl-isoxazole-3-carbonyl)-amino]-propionylamino}-butyrylamino)-pentanoylamino]-5-((S)-2-oxo-pyrrolidin-3-YL)-pent-2-enoic acid ethyl ester](/img/structure/B14755775.png)
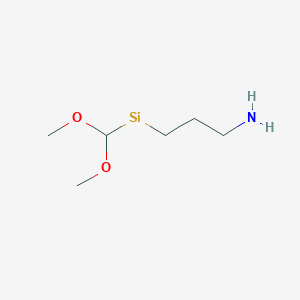

![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)

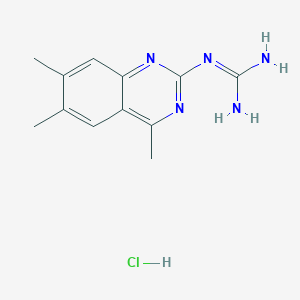
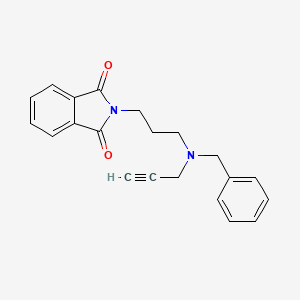

![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
